Acetyl chloride, (benzoylamino)-

Übersicht

Beschreibung

Acetyl chloride, (benzoylamino)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and benzoylamine, characterized by the presence of both acetyl and benzoylamino groups. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Wirkmechanismus

Target of Action

Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .

Mode of Action

The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .

Biochemical Pathways

For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.

Pharmacokinetics

The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability

Result of Action

The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.

Action Environment

The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetyl chloride, (benzoylamino)- can be synthesized through the Schotten-Baumann reaction, which involves the reaction of benzoylamine with acetyl chloride under basic conditions . The reaction typically takes place in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether. The base within the water phase neutralizes the acid generated in the reaction, while the starting materials and product remain in the organic phase .

Industrial Production Methods

On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, resulting in a mixture of acetyl chloride and acetic acid . This method is efficient and widely used for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl chloride, (benzoylamino)- undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.

Condensation Reactions: It can participate in condensation reactions to form amides and esters.

Common Reagents and Conditions

Common reagents used in reactions with acetyl chloride, (benzoylamino)- include:

Amines: For the formation of amides.

Alcohols: For the formation of esters.

Bases: Such as pyridine or sodium hydroxide, to neutralize the acid generated during the reaction.

Major Products Formed

The major products formed from reactions involving acetyl chloride, (benzoylamino)- include:

Amides: When reacted with amines.

Esters: When reacted with alcohols.

Wissenschaftliche Forschungsanwendungen

Acetyl chloride, (benzoylamino)- has various applications in scientific research, including:

Organic Synthesis: It is used as a reagent for the synthesis of amides and esters, which are important intermediates in organic synthesis.

Pharmacology: It is used in the synthesis of pharmaceutical compounds, including nonsteroidal antiandrogens and other therapeutic agents.

Material Science: It is used in the modification of polymers and other materials to introduce acetyl and benzoylamino groups, enhancing their properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetyl chloride: A simpler acyl chloride used for acetylation reactions.

Benzoyl chloride: Another acyl chloride used for benzoylation reactions.

Uniqueness

Acetyl chloride, (benzoylamino)- is unique due to the presence of both acetyl and benzoylamino groups, which allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .

Biologische Aktivität

Acetyl chloride, (benzoylamino)-, also known as benzoylamino-acetyl chloride, is an acyl chloride with significant applications in organic synthesis and potential biological activities. This compound is characterized by its volatile, colorless liquid form and high reactivity due to the presence of the acyl chloride functional group. This article explores its biological activity, synthesis methods, and relevant research findings.

Acetyl chloride, (benzoylamino)- has the molecular formula and is primarily utilized for N-, O-, and S-benzoylation reactions. It can be synthesized through various methods, including:

- Microwave Irradiation : A solvent-free procedure using PhCOCl-Py/basic alumina has been developed for efficient N-, O-, and S-benzoylation reactions.

- Friedel-Crafts Acylation : This method involves treating aromatic compounds with acyl chlorides in the presence of Lewis acids like AlCl3, facilitating the introduction of acetyl groups onto benzene rings.

Biological Activity

The biological activity of acetyl chloride, (benzoylamino)- is primarily linked to its role as a reagent in synthesizing biologically active compounds. Notably:

- Synthesis of Benzothiazoles : This compound is used in synthesizing 2-arylbenzothiazoles, which are known for their potent biological activities against various diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives synthesized from acetyl chloride exhibit significant antimicrobial activities against both mycobacterial and non-tubercular bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted several important findings regarding the biological implications of acetyl chloride, (benzoylamino)-:

- Antimicrobial Activity :

- Cell Cycle Effects :

- Inhibitory Mechanisms :

Comparative Data Table

The following table summarizes key characteristics and biological activities associated with acetyl chloride, (benzoylamino)- and its derivatives.

| Compound Type | Key Characteristics | Biological Activity |

|---|---|---|

| Acetyl Chloride | Volatile, colorless liquid; highly reactive | Used in synthesis of esters/amides |

| Benzothiazole Derivatives | Potent biologically active compounds | Antimicrobial activity |

| Hydrazides from Acetyl Chloride | Synthesized from acetyl chloride | Induced apoptosis in cancer cell lines |

Eigenschaften

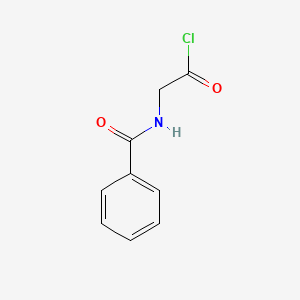

IUPAC Name |

2-benzamidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKOJLKNJUNBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463336 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53587-10-3 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.